BMS-191095

Descripción general

Descripción

BMS 191095 es un abridor potente y selectivo del canal de potasio sensible a ATP mitocondrial. Es conocido por su capacidad para mejorar la recuperación posisquémica de la función y reducir la liberación de lactato deshidrogenasa en corazones de rata aislados . Este compuesto carece de actividad vasodilatadora periférica, lo que lo convierte en una herramienta única y valiosa en la investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BMS 191095 implica varios pasos, incluida la formación de un anillo de benzopirano y la introducción de varios grupos funcionales. Los pasos clave incluyen:

- Formación del anillo de benzopirano.

- Introducción del grupo 4-clorofenilo.

- Adición del grupo imidazol-2-ilmetil.

- Formación del producto final a través de una serie de pasos de purificación .

Métodos de producción industrial

Los métodos de producción industrial para BMS 191095 no están ampliamente documentados. El compuesto generalmente se sintetiza en laboratorios de investigación utilizando las rutas sintéticas y las condiciones de reacción mencionadas anteriormente .

Análisis De Reacciones Químicas

Tipos de reacciones

BMS 191095 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución se pueden emplear para introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran BMS 191095 incluyen:

Agentes oxidantes: Como peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: Como borohidruro de sodio e hidruro de aluminio y litio.

Reactivos de sustitución: Como halógenos y agentes alquilantes.

Productos principales formados

Los productos principales formados a partir de las reacciones de BMS 191095 dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de productos sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Profile

BMS-191095 exhibits a unique pharmacological profile that distinguishes it from other K channel openers. It primarily acts on mitochondrial K channels, providing cardioprotection without significant peripheral vasodilatory effects. Key findings from various studies include:

- Cardioprotective Effects : In isolated rat hearts subjected to ischemia, this compound significantly increased the time to onset of ischemic contracture with an effective concentration (EC) of 1.5 µM, comparable to other agents like cromakalim but with reduced vasodilatory activity .

- Mechanism of Action : The cardioprotective effects are mediated through the opening of mitochondrial K channels, which are crucial in protecting cardiomyocytes during ischemic events. The activity is reversible by glyburide and sodium 5-hydroxydecanoate, indicating a specific interaction with these channels .

Case Studies and Research Findings

A selection of studies highlights the diverse applications of this compound:

Mecanismo De Acción

BMS 191095 ejerce sus efectos activando selectivamente los canales de potasio sensibles a ATP mitocondriales. Esta activación conduce a la inhibición de la agregación plaquetaria humana y la protección de los cardiomiocitos durante la lesión por isquemia/reperfusión. Los objetivos moleculares involucrados incluyen los canales de potasio mitocondriales, que desempeñan un papel crucial en el mantenimiento de la homeostasis celular y la protección de las células contra el estrés .

Comparación Con Compuestos Similares

Compuestos similares

BMS 180448: Otro abridor cardioselectivo del canal de potasio sensible a ATP mitocondrial con efectos cardioprotectores similares.

Lemakalim: Un potente abridor de canales de potasio sensibles a ATP cardio-no selectivo.

SKP-450: Otro abridor de canales de potasio sensibles a ATP cardio-no selectivo.

Singularidad de BMS 191095

BMS 191095 es único debido a su activación selectiva de los canales de potasio sensibles a ATP mitocondriales y su falta de actividad vasodilatadora periférica. Esto lo convierte en una herramienta valiosa para estudiar la función mitocondrial y desarrollar nuevos agentes terapéuticos dirigidos a estos canales .

Actividad Biológica

BMS-191095 is a selective mitochondrial ATP-sensitive potassium (mitoK_ATP) channel opener that has garnered attention for its cardioprotective effects, particularly in the context of ischemia and reperfusion injury. This article will explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological profile, and relevant research findings.

This compound exerts its effects primarily through the selective activation of mitoK_ATP channels, which play a crucial role in cellular protection against metabolic stress and ischemic injury. The activation of these channels leads to several beneficial outcomes:

- Cardioprotection : this compound has been shown to protect cardiomyocytes from ischemic damage by reducing oxidative stress and stabilizing mitochondrial function.

- Inhibition of Platelet Aggregation : The compound inhibits collagen-induced platelet aggregation, a critical factor in thrombus formation during ischemic events. This effect is mediated through mitochondrial K_ATP channels, suggesting a dual mechanism of action involving both cardiomyocyte protection and antiplatelet activity .

- Calcium Homeostasis Modulation : this compound influences intracellular calcium levels, which is vital for maintaining cellular function and preventing apoptosis under stress conditions .

Pharmacological Profile

This compound has been characterized for its pharmacological properties in various studies:

Research Findings

Numerous studies have explored the biological activity of this compound, providing insights into its therapeutic potential:

- Cardioprotective Effects in Ischemia : In a study involving isolated rat hearts, this compound demonstrated significant cardioprotection during ischemic episodes by preventing mitochondrial dysfunction and reducing infarct size .

- Neuroprotective Properties : Research showed that this compound reduces neuronal damage following transient focal cerebral ischemia in animal models. This effect is attributed to the selective opening of mitoK_ATP channels without generating reactive oxygen species (ROS), highlighting its potential in neuroprotection during ischemic events .

- Effects on Platelet Function : The compound's ability to inhibit platelet aggregation suggests a role in preventing thrombotic complications associated with cardiovascular diseases. This was evidenced by the blockade of aggregation induced by collagen and thrombin, demonstrating its antiplatelet properties .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Study on Ischemic Preconditioning : In a controlled experiment, pre-treatment with this compound resulted in reduced myocardial injury during subsequent ischemic events, supporting its use as a therapeutic agent for patients at risk of myocardial infarction.

- Neuroprotection in Stroke Models : In rat models of stroke, administration of this compound prior to induced ischemia significantly improved outcomes by preserving neuronal integrity and function post-reperfusion.

Propiedades

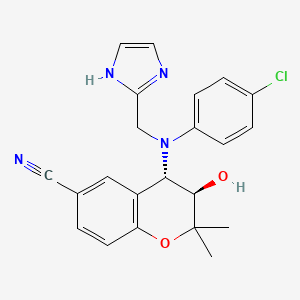

IUPAC Name |

(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16/h3-11,20-21,28H,13H2,1-2H3,(H,25,26)/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIKIPXIDLITMP-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166095-21-2 | |

| Record name | BMS-191095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166095212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-191095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6V527OYN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.